5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one
Description
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-dihydropyrrolo[3,2-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)6-2-1-4-5(12-6)3-7(14)13-4/h1-2H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNWVODDZFVOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)C(F)(F)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a trifluoromethylating agent, followed by cyclization to form the pyrrolopyridine core. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a pharmaceutical intermediate and for its therapeutic properties.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of similar pyrrolo-pyridinone derivatives:
Key Observations:
- Trifluoromethyl vs. Halogens : The -CF₃ group increases molecular weight compared to -Cl or -Br but offers superior metabolic resistance due to its strong electron-withdrawing nature. Chloro and bromo derivatives are more reactive in nucleophilic substitutions.
- Positional Isomerism : 6-Bromo derivatives (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridin-2-one) exhibit distinct reactivity compared to 5-substituted analogues, influencing their applications in cross-coupling reactions.
Biological Activity
5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core with a trifluoromethyl group at the 5-position. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug development. The presence of nitrogen atoms in the bicyclic system contributes to its chemical reactivity and biological properties.
Inhibition of FGFRs
This compound has been identified as a potent inhibitor of FGFRs. The trifluoromethyl substitution significantly increases its binding affinity and selectivity towards these receptors. Studies have shown that derivatives of this compound can effectively inhibit cell proliferation in FGFR-dependent cancer cell lines, indicating its potential as a targeted cancer therapy .
Key Findings:
- Binding Affinity: Interaction studies demonstrate that this compound forms multiple hydrogen bonds with amino acid residues in FGFRs, stabilizing the ligand-receptor complex.
- Cytotoxicity: In vitro assays reveal that it exhibits significant cytotoxic effects against various cancer cell lines while maintaining lower toxicity towards healthy cells .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes some related compounds and their unique features:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine | Exhibits FGFR inhibition; lacks bicyclic complexity |
| 5-(Chloro)-1H-pyrrolo[3,2-b]pyridine | Pyrrolo[3,2-b]pyridine | Chlorine substituent affects lipophilicity |
| 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine | Pyrrolo[3,2-b]pyridine | Trifluoromethyl at different position; altered activity |
| 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | Pyrrolo[2,3-b]pyridine | Different substitution pattern; potential for varied interactions |
The unique trifluoromethyl positioning enhances electronic effects that contribute to the compound's biological activity compared to other derivatives within the same class .
Case Studies and Research Findings
Recent studies have focused on the therapeutic potential of this compound in combination with established chemotherapeutics like doxorubicin. For instance:
- Combination Therapy: In experiments involving MCF7 breast cancer cells, this compound demonstrated enhanced cytotoxicity when used alongside doxorubicin compared to doxorubicin alone. This suggests potential for synergistic effects in cancer treatment .
- Cell Viability Studies: Various derivatives were tested for their effects on cell viability across different cancer cell lines (e.g., MCF10A and MCF7), revealing that certain modifications could lead to improved therapeutic profiles while reducing toxicity to normal cells.
Q & A
Basic: What are the optimal synthetic routes for 5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one, and what factors influence yield and purity?
Methodological Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or functionalization of preformed pyrrolopyridine scaffolds. Key steps include:
- Palladium-catalyzed coupling : Similar to methods used for brominated derivatives, trifluoromethyl groups can be introduced via Suzuki-Miyaura or Buchwald-Hartwig couplings under inert atmospheres (e.g., argon) using catalysts like Pd(dppf)Cl₂ .
- Cyclization strategies : Starting from substituted pyridines, cyclization with trifluoromethyl-containing reagents (e.g., CF₃I or CF₃Cu) under controlled temperatures (80–100°C) in polar aprotic solvents (DMF, dioxane) .
- Yield optimization : Factors include catalyst loading (0.5–5 mol%), reaction time (12–24 hrs), and purification via column chromatography or recrystallization. Impurities often arise from incomplete cyclization or side reactions with the trifluoromethyl group’s electron-withdrawing effects .
Basic: How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer:
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent that:
- Reduces electron density on the pyrrolopyridine ring, enhancing electrophilic substitution resistance but facilitating nucleophilic attacks at electron-deficient positions .
- Increases metabolic stability : The C-F bond’s strength reduces oxidative degradation, critical for in vivo applications .
- Alters solubility : The hydrophobic -CF₃ group decreases aqueous solubility, necessitating formulation with co-solvents (e.g., DMSO) for biological assays .
Basic: What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry; the -CF₃ group appears as a singlet in ¹⁹F NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₈H₆F₃N₂O: 219.04 g/mol) .
- X-ray Crystallography : Resolves bond angles and confirms fused-ring geometry, critical for structure-activity studies .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: What biological targets have been implicated in studies of similar pyrrolopyridine derivatives, and how might this compound interact with them?
Methodological Answer:
- Kinase inhibition : Analogous brominated derivatives (e.g., 5-Bromo-1-methyl-pyrrolo[3,2-B]pyridin-2-one) show ATP-competitive binding to kinases (IC₅₀ ~50 nM) via π-π stacking with conserved phenylalanine residues .
- GPCR modulation : Trifluoromethyl groups enhance binding to hydrophobic pockets in serotonin receptors (5-HT₂A), as seen in related scaffolds .
- Antimicrobial activity : Pyrrolopyridines with electron-withdrawing groups disrupt bacterial membrane proteins (e.g., penicillin-binding proteins) .
Experimental Design : Use surface plasmon resonance (SPR) for binding affinity assays and molecular docking (e.g., AutoDock Vina) to predict interaction sites .
Advanced: How can researchers resolve contradictions in reported biological activities between different pyrrolopyridine derivatives?
Methodological Answer:
Contradictions often arise from:
- Substituent positioning : Compare 5-CF₃ vs. 5-Br derivatives; -CF₃’s steric bulk may hinder binding to shallow active sites, reducing potency despite similar electronic profiles .
- Assay conditions : Varying pH or redox environments (e.g., cellular vs. cell-free assays) can alter -CF₃ stability. Standardize assays using HEPES buffer (pH 7.4) and include reducing agents (e.g., DTT) .
- Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
Advanced: What strategies are effective for optimizing the solubility and stability of this compound in various solvents for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions; dilute into PBS containing cyclodextrins (e.g., HP-β-CD) to prevent aggregation .
- Salt formation : Convert the free base to hydrochloride salts via HCl/ethanol treatment, improving aqueous solubility (e.g., 2.5 mg/mL in water) .
- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (trehalose, mannitol) for long-term storage .
Advanced: How do modifications at the 5-position (e.g., bromo vs. trifluoromethyl) impact the pharmacological profile of pyrrolo[3,2-B]pyridin-2-one derivatives?
Methodological Answer:
- Bioactivity : Bromo derivatives (e.g., 5-Bromo-1-methyl analog) exhibit higher cytotoxicity (IC₅₀ ~1 µM in HeLa cells) due to enhanced DNA intercalation, while -CF₃ derivatives show superior kinase selectivity .
- Pharmacokinetics : -CF₃ improves metabolic stability (t₁/₂ > 6 hrs in liver microsomes) compared to -Br (t₁/₂ ~2 hrs) .
- Synthetic flexibility : Bromo groups allow late-stage diversification via cross-coupling, whereas -CF₃ requires early-stage incorporation due to inertness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
